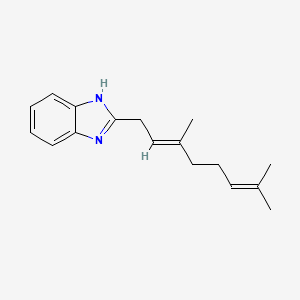![molecular formula C19H23ClO2Si B14330383 3-{[tert-Butyl(diphenyl)silyl]oxy}propanoyl chloride CAS No. 105198-75-2](/img/structure/B14330383.png)
3-{[tert-Butyl(diphenyl)silyl]oxy}propanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[tert-Butyl(diphenyl)silyl]oxy}propanoyl chloride is a chemical compound that features a tert-butyl(diphenyl)silyl group attached to a propanoyl chloride moiety. This compound is often used in organic synthesis, particularly as a protecting group for alcohols due to its stability under various reaction conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[tert-Butyl(diphenyl)silyl]oxy}propanoyl chloride typically involves the reaction of tert-butyl(diphenyl)silyl chloride with 3-hydroxypropanoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or 2,6-lutidine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include mild temperatures and anhydrous solvents to prevent hydrolysis of the silyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-{[tert-Butyl(diphenyl)silyl]oxy}propanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The compound can be hydrolyzed to form the corresponding alcohol and hydrochloric acid.
Protection and Deprotection: The tert-butyl(diphenyl)silyl group can be used to protect hydroxyl groups during synthesis and can be removed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Bases: Pyridine, 2,6-lutidine, and imidazole.
Acids: Trifluoroacetic acid (TFA) and hydrochloric acid for deprotection.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as amides, esters, or ethers can be formed.
Hydrolysis Products: The corresponding alcohol and hydrochloric acid.
Applications De Recherche Scientifique
3-{[tert-Butyl(diphenyl)silyl]oxy}propanoyl chloride has several applications in scientific research:
Organic Synthesis: Used as a protecting group for alcohols to prevent unwanted reactions during multi-step syntheses.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: Utilized in the preparation of silicon-based materials and polymers.
Biochemistry: Used in the modification of biomolecules for research purposes.
Mécanisme D'action
The mechanism of action of 3-{[tert-Butyl(diphenyl)silyl]oxy}propanoyl chloride primarily involves the formation of a stable silyl ether linkage with hydroxyl groups. This protects the hydroxyl group from participating in further reactions. The tert-butyl(diphenyl)silyl group provides steric hindrance, enhancing the stability of the protected compound under various conditions . The deprotection mechanism involves the cleavage of the silyl ether bond under acidic or basic conditions, releasing the free hydroxyl group .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyldimethylsilyl chloride (TBDMS-Cl): Another silylating agent used for protecting hydroxyl groups but with different steric and electronic properties.
Triisopropylsilyl chloride (TIPS-Cl): Offers greater steric hindrance and stability compared to tert-butyl(diphenyl)silyl chloride.
Trimethylsilyl chloride (TMS-Cl): Commonly used for silylation but less stable under acidic conditions compared to tert-butyl(diphenyl)silyl chloride.
Uniqueness
3-{[tert-Butyl(diphenyl)silyl]oxy}propanoyl chloride is unique due to its combination of steric bulk and stability, making it particularly useful for protecting primary hydroxyl groups in complex synthetic sequences . Its resistance to acidic and nucleophilic conditions sets it apart from other silylating agents .
Propriétés
Numéro CAS |
105198-75-2 |
|---|---|
Formule moléculaire |
C19H23ClO2Si |
Poids moléculaire |
346.9 g/mol |
Nom IUPAC |
3-[tert-butyl(diphenyl)silyl]oxypropanoyl chloride |
InChI |
InChI=1S/C19H23ClO2Si/c1-19(2,3)23(22-15-14-18(20)21,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13H,14-15H2,1-3H3 |
Clé InChI |
SEAHJWWEAAZYCK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Decylsulfanyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14330308.png)
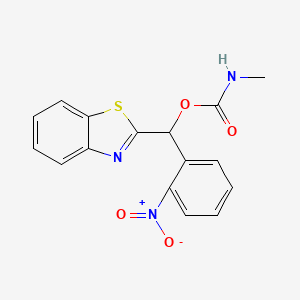
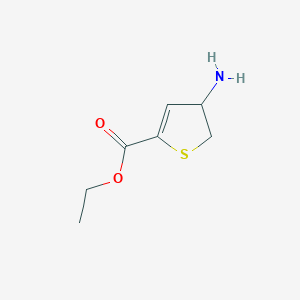
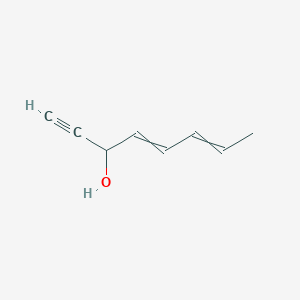
![Benzene, [[1-methyl-1-(nitromethyl)propyl]thio]-](/img/structure/B14330345.png)
![N-[(9H-Carbazol-9-yl)acetyl]-2-methylalanine](/img/structure/B14330350.png)
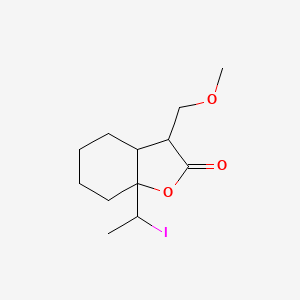
![2-([1,1'-Biphenyl]-2-yl)-5-(chloromethyl)-1,3,4-thiadiazole](/img/structure/B14330358.png)


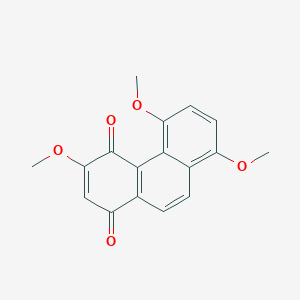
![9-Benzyl-3-(2-oxoethyl)-9-azabicyclo[4.2.1]nonane-2-carbaldehyde](/img/structure/B14330387.png)

